Cesium perchlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analytical Chemistry:

- Precipitation reactions: Cesium perchlorate is used as a precipitating agent for certain anions, such as chloride ions (Cl⁻). When cesium perchlorate is added to a solution containing chloride ions, a white precipitate of cesium chloride (CsCl) forms. Source: American Chemical Society:

- Standard reference material: High-purity cesium perchlorate can serve as a standard reference material for various analytical techniques, such as X-ray diffraction and inductively coupled plasma mass spectrometry (ICP-MS). Source: National Institute of Standards and Technology: )

Materials Science:

- Doping agent: Cesium perchlorate can be used as a dopant in certain materials, such as solid electrolytes and luminescent polymers. Doping alters the electrical and optical properties of these materials, making them potentially useful in applications like batteries and light-emitting devices. Source: Sigma-Aldrich:

- Nanoparticle synthesis: Cesium perchlorate can be used as a precursor in the synthesis of certain nanoparticles, such as cesium oxide (Cs₂O) nanoparticles. These nanoparticles have potential applications in catalysis and energy storage. Source: Royal Society of Chemistry:

Other Research Applications:

- Cesium source: Cesium perchlorate can be a source of cesium ions (Cs⁺) for various research purposes. Cesium ions have unique properties, such as a large ionic radius and high polarizability, making them valuable in various studies, including biological research and material science. Source: American Elements:

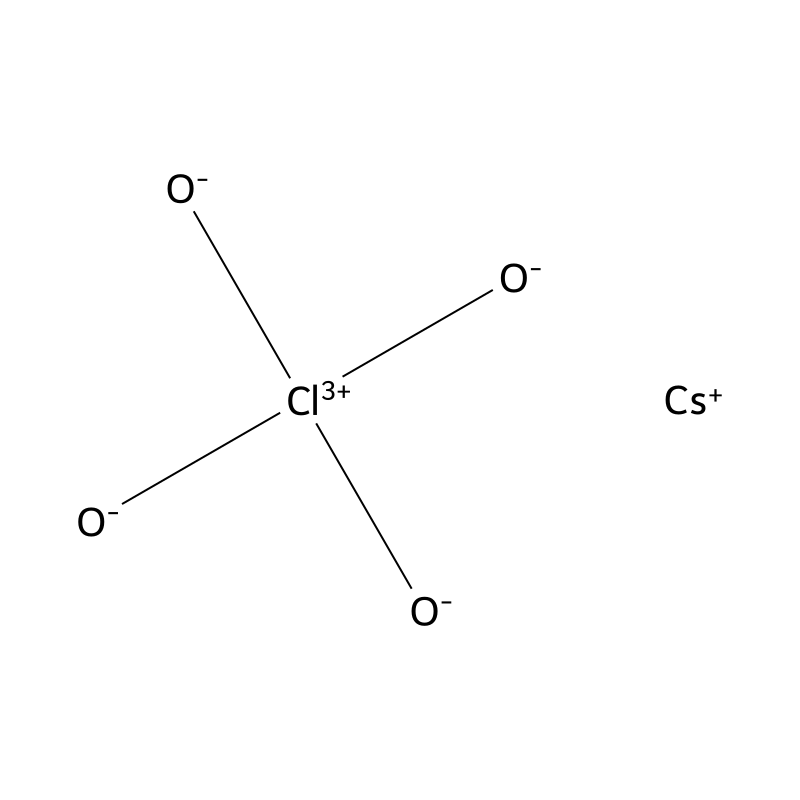

Cesium perchlorate, with the chemical formula CsClO₄, is a white crystalline compound belonging to the class of perchlorates. It is an inorganic salt formed from cesium, an alkali metal, and perchlorate, a polyatomic ion consisting of chlorine and four oxygen atoms. This compound is characterized by its high density of approximately 3.3 g/cm³ and low solubility in water, making it distinct among alkali metal perchlorates. Cesium perchlorate exhibits strong oxidizing properties and is stable under standard conditions but can decompose at elevated temperatures (above 250 °C) into cesium chloride and oxygen gas .

Cesium perchlorate is a hazardous material due to several factors:

- Oxidizing Agent: It is a strong oxidizer and can react violently with reducing agents and organic materials, especially at elevated temperatures. This poses a fire and explosion hazard [].

- Toxicity: Cesium is a moderately toxic element, and CsClO4 can be harmful if ingested or inhaled. It can irritate the skin, eyes, and respiratory tract.

- Environmental Impact: Perchlorate anions are persistent in the environment and can contaminate water sources. Exposure to perchlorate can interfere with iodine uptake by the thyroid gland.

Safety Precautions

When handling cesium perchlorate, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator. It should be handled in a well-ventilated area and stored away from flammable materials [].

- Decomposition Reaction: When heated, cesium perchlorate decomposes as follows:This reaction illustrates the release of oxygen gas upon thermal decomposition .

- Redox Reactions: Cesium perchlorate can engage in oxidation-reduction reactions with reducing agents. For example, it can react with various metals and organic compounds, often resulting in vigorous reactions that may lead to explosions if not handled properly .

Currently, there is no known biological activity associated with cesium perchlorate. It does not exhibit any recognized mechanism of action in biological systems, nor is it used for any therapeutic purposes. Its primary concerns arise from its chemical properties as a hazardous material, particularly its potential to act as a strong oxidizer .

Cesium perchlorate can be synthesized through several methods, with one common approach being the reaction between cesium carbonate and perchloric acid:

This method allows for the production of pure cesium perchlorate in laboratory settings . Other synthesis methods may involve direct reactions between cesium hydroxide and perchloric acid or other precursor compounds.

Interaction studies involving cesium perchlorate focus on its reactivity with various reducing agents and organic materials. The compound's strong oxidizing nature leads to significant interactions that can result in rapid reactions under specific conditions. Research has indicated that cesium perchlorate reacts favorably with transition metals and their complexes, often resulting in complex redox behavior .

Several compounds exhibit similar properties to cesium perchlorate, particularly within the category of alkali metal perchlorates. Below is a comparison highlighting their uniqueness:

| Compound | Chemical Formula | Solubility in Water | Oxidizing Strength | Decomposition Temperature |

|---|---|---|---|---|

| Cesium Perchlorate | CsClO₄ | Sparingly soluble | Strong | >250 °C |

| Potassium Perchlorate | KClO₄ | Soluble | Strong | >200 °C |

| Sodium Perchlorate | NaClO₄ | Highly soluble | Strong | >200 °C |

| Lithium Perchlorate | LiClO₄ | Soluble | Strong | >200 °C |

| Rubidium Perchlorate | RbClO₄ | Sparingly soluble | Strong | >250 °C |

Cesium perchlorate is unique due to its lower solubility compared to other alkali metal perchlorates, which can be advantageous for specific applications such as gravimetric analysis. Its high density also sets it apart from its counterparts .

Ultraviolet-visible spectroscopy has proven to be an invaluable tool for investigating the formation and stability of coordination complexes between cesium perchlorate and crown ether ligands. The spectroscopic investigation of these systems reveals distinct absorption characteristics that provide insights into the electronic transitions and binding mechanisms involved in complex formation [1].

The utilization of holmium perchlorate solutions as wavelength calibration standards has established important reference points for ultraviolet-visible spectroscopy in the study of perchlorate systems. Holmium perchlorate exhibits well-defined absorption peaks at wavelengths of 241.0, 287.1, 361.4, and 536.5 nanometers, which serve as reliable calibration markers for spectrophotometric measurements [2] [3]. These reference wavelengths enable accurate determination of electronic transitions in cesium perchlorate coordination complexes.

Crown Ether Complex Formation Studies

The spectroscopic investigation of cesium crown ether interactions demonstrates characteristic absorption changes upon complex formation. When cesium perchlorate is introduced to solutions containing crown ether ligands, distinct spectral modifications occur that indicate coordination complex formation. The absorption maximum at approximately 370 nanometers has been identified as particularly diagnostic for cesium-crown ether coordination [1].

Titration studies employing cesium perchlorate solutions reveal systematic changes in ultraviolet-visible absorption spectra that correlate with the progressive formation of coordination complexes. The methodology involves incremental addition of cesium perchlorate to crown ether solutions while monitoring spectral changes. These investigations have demonstrated that the absorption intensity at 370 nanometers increases systematically with cesium concentration, providing quantitative information about complex stability [1].

Fluorescence Spectroscopy Applications

Complementary fluorescence spectroscopy studies have expanded the understanding of cesium perchlorate coordination behavior. Excitation wavelengths of 388 nanometers have been employed to generate fluorescence emission spectra with characteristic peaks at 472 nanometers. These fluorescence properties enable sensitive detection of cesium ions in complex matrices and provide additional mechanistic information about the electronic structure of coordination complexes [1].

The fluorescence titration approach offers enhanced sensitivity compared to absorption spectroscopy, allowing for detection of cesium perchlorate at micromolar concentrations. This capability has proven particularly valuable in analytical applications where low concentrations of cesium must be quantified [1].

Extraction-Photometric Analysis

Extraction-photometric methods have been developed for the quantitative determination of perchlorate ions in the presence of other anions. These techniques employ organic solvents such as benzene, toluene, and m-xylene for extraction, followed by spectrophotometric analysis at 619 nanometers. The method demonstrates high selectivity for perchlorate ions and can tolerate significant concentrations of potentially interfering species [4].

The extraction-photometric approach has shown particular utility in environmental and analytical applications where perchlorate determination is required in complex matrices. The method achieves detection limits of 0.06-0.15 milligrams per milliliter and requires only 15-20 minutes for complete analysis [4].

Vibrational Spectroscopy of π-d Orbital Interactions

Vibrational spectroscopy provides detailed information about the molecular structure and bonding characteristics of cesium perchlorate coordination complexes. The perchlorate ion exhibits characteristic vibrational modes that are sensitive to coordination environment and can provide insights into π-d orbital interactions when coordinated to transition metal centers [5] [6] [7].

Perchlorate Ion Vibrational Modes

The free perchlorate ion possesses tetrahedral symmetry (Td) and exhibits four fundamental vibrational modes. The symmetric stretching mode (A1) appears as a strong Raman band at 936-940 cm⁻¹, while the antisymmetric stretching mode (T2) generates bands in the 1080-1139 cm⁻¹ region observable in both infrared and Raman spectra [6] [7].

The symmetric bending mode (A1) produces Raman bands at 448-471 cm⁻¹, and the antisymmetric bending mode (T2) appears at 625-640 cm⁻¹ in both infrared and Raman spectra. These fundamental frequencies serve as reference points for identifying coordination-induced perturbations in cesium perchlorate complexes [6] [7].

Coordination-Induced Spectral Changes

When perchlorate ions coordinate to metal centers, the tetrahedral symmetry is reduced, leading to splitting of degenerate vibrational modes. In coordinated perchlorate complexes, the T2 modes split into individual components, and all vibrations become both infrared and Raman active [7].

For cesium perchlorate coordination complexes, the antisymmetric stretching region shows characteristic splitting patterns. The triply degenerate mode at approximately 1100 cm⁻¹ splits into three components at 1080, 1095, and 1139 cm⁻¹ in Raman spectra. This splitting pattern provides direct evidence for coordination and reveals information about the coordination geometry [7].

π-d Orbital Interaction Analysis

The investigation of π-d orbital interactions in cesium perchlorate systems requires careful analysis of vibrational frequency shifts and intensity changes. The perchlorate ion can engage in π-bonding interactions through its oxygen atoms, leading to modifications in the vibrational spectrum that reflect electronic structure changes [8].

The nature of π-bonds in perchlorate complexes has been characterized as primarily pπ-dπ interactions, involving overlap between oxygen p orbitals and metal d orbitals. This interaction pattern influences the vibrational frequencies and provides insights into the electronic structure of the coordination complexes [8].

Hydrogen Bonding Effects

Detailed vibrational spectroscopy studies of cesium perchlorate systems have revealed the importance of hydrogen bonding in determining structural and spectroscopic properties. The investigation of pyridinium perchlorate using density functional theory calculations has demonstrated that hydrogen bonding between perchlorate ions and organic cations significantly affects vibrational frequencies [9].

The computational analysis employing B3LYP/6-311G(3df) level calculations has shown that multiple hydrogen bonding configurations can exist between perchlorate ions and coordinated species. These interactions lead to characteristic changes in vibrational frequencies that can be used to identify specific coordination modes [9].

Small-Angle Neutron Scattering Analysis of Solute-Solvent Systems

Small-angle neutron scattering (SANS) has emerged as a powerful technique for investigating the structural organization of cesium perchlorate in solution and its interactions with various solvent systems. This method provides unique insights into the molecular-level structure and dynamics of coordination complexes in solution [10] [11].

Cesium Crown Ether Complex Structure

The application of SANS to cesium perchlorate crown ether systems has revealed detailed information about complex structure and stoichiometry. Investigations of mono-acetyl-substituted dibenzo-20-crown-6-ether complexes with cesium ions have demonstrated the formation of compact 1:1 complexes in deuterated dimethyl sulfoxide solution [10].

The neutron scattering data indicate that cesium coordination results in a more compact structure compared to the free crown ether. The scattering profiles were successfully fitted using Debye function calculations, which supported the proposed coordination structure based on density functional theory calculations [10].

Structural Analysis Through Contrast Variation

The use of deuterated solvents provides excellent contrast for neutron scattering studies of cesium perchlorate systems. The scattering length density differences between hydrogenated and deuterated components enable detailed structural analysis of solute-solvent interactions [10].

Investigations of cesium perfluorooctanoate systems using combined small-angle X-ray and neutron scattering have demonstrated the utility of contrast variation methods. The studies employed various deuterium oxide/water ratios to optimize contrast and reveal structural details of micellar systems containing cesium ions [12].

Solute-Solvent Interaction Studies

Neutron diffraction with isotopic substitution has been employed to investigate cesium perchlorate behavior in aqueous solutions. These studies have revealed distinct differences in clustering behavior between cesium carbonate and cesium nitrate solutions, providing insights into anion-specific effects on solution structure [13].

The neutron diffraction experiments demonstrate that cesium carbonate solutions exhibit mesoscopic-scale cluster formation, while cesium nitrate solutions show no such large-scale ion clustering. These findings highlight the importance of anion identity in determining solution structure and have implications for understanding cesium perchlorate behavior in various solvent systems [13].

Neutron Scattering Cross-Sections

The fundamental neutron scattering properties of cesium atoms have been carefully characterized to support quantitative analysis of cesium perchlorate systems. The coherent scattering amplitude of cesium has been determined as 0.49 × 10⁻¹² cm, providing the basis for accurate structural analysis using neutron techniques [14].

These scattering parameters enable precise determination of cesium positions in coordination complexes and provide the foundation for quantitative structural analysis of cesium perchlorate systems using neutron scattering methods [14].

Cooperative Interactions in Dual-Host Systems

Recent investigations have employed neutron scattering techniques to study cooperative interactions in dual-host systems containing cesium perchlorate. These studies have revealed the formation of cooperative complexes where cesium ions interact simultaneously with crown ether hosts and anionic receptors [15].

The neutron scattering analysis has provided direct evidence for ion-pairing interactions between receptor-complexed cesium ions and complexed anions. These cooperative interactions result in enhanced binding affinity and improved separation efficiency compared to single-host systems [15].

Temperature and Concentration Effects

Systematic investigations of temperature and concentration effects on cesium perchlorate solution structure have been conducted using neutron scattering techniques. These studies have revealed that solution structure remains relatively stable over the temperature range of 273-318 K, but shows significant dependence on solvent composition [10].

The neutron scattering data indicate that cesium perchlorate coordination complexes maintain their structural integrity across a wide temperature range, suggesting robust coordination interactions. However, solvent effects play a crucial role in determining the overall solution structure and complex stability [10].

| Spectroscopic Method | Key Findings | Wavelength/Frequency Range | Applications |

|---|---|---|---|

| UV-Vis Absorption | Crown ether complex formation | 370 nm (maximum) | Cesium detection, complex stability |

| Fluorescence Spectroscopy | Cesium ion detection | 388 nm excitation, 472 nm emission | Sensitive analytical methods |

| Vibrational Spectroscopy | Perchlorate coordination modes | 625-1139 cm⁻¹ | Structural characterization |

| Small-Angle Neutron Scattering | Compact 1:1 complex formation | Momentum transfer range | Solution structure analysis |

| Vibrational Mode | Free ClO₄⁻ (cm⁻¹) | Coordinated ClO₄⁻ (cm⁻¹) | Spectroscopic Evidence |

|---|---|---|---|

| Symmetric stretching (A₁) | 936-940 | 936 | Raman active |

| Antisymmetric stretching (T₂) | 1100-1139 | 1080, 1095, 1139 | IR/Raman active, mode splitting |

| Antisymmetric bending (T₂) | 625-640 | 625, 640 | IR/Raman active, mode splitting |

| Symmetric bending (A₁) | 448-471 | 448-471 | Raman active |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H271 (38.24%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H272 (61.76%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (38.24%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (44.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (44.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (38.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (44.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant